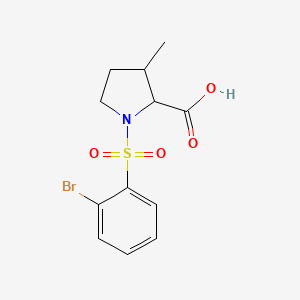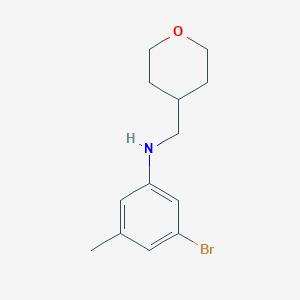
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid, also known as SMIP-016, is a chemical compound that has been researched for its potential use in treating various medical conditions. The compound has shown promising results in scientific studies, and researchers are continuing to explore its potential applications.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid involves the inhibition of a specific enzyme, known as 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme plays a role in the metabolism of prostaglandins, which are involved in inflammation and pain. By inhibiting 15-PGDH, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid can increase the levels of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and pain, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has also been studied for its effects on other physiological processes. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid in lab experiments is its specificity for 15-PGDH. This allows researchers to study the effects of inhibiting this enzyme without affecting other physiological processes. However, one limitation of using 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid is its relatively low potency compared to other inhibitors of 15-PGDH. This may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid. One area of interest is its potential use in treating cancer, either alone or in combination with other drugs. Researchers may also explore its potential use in treating other inflammatory conditions, such as arthritis or inflammatory bowel disease. Finally, further studies may be conducted to better understand the biochemical and physiological effects of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid, and to explore its potential use in other areas of medicine.
Synthesemethoden
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid involves several steps, including the reaction of 5-bromoindan-1-one with sodium hydride, followed by the reaction of the resulting compound with methylamine. The final step involves the reaction of the resulting compound with 2,3-dimethylpyrrole-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has been studied for its potential use in treating a variety of medical conditions, including cancer, inflammation, and pain. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation and pain.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-7-8-16(14(10)15(17)18)21(19,20)13-6-5-11-3-2-4-12(11)9-13/h5-6,9-10,14H,2-4,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERDFLGJSVPHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
![(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)

![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)




![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)